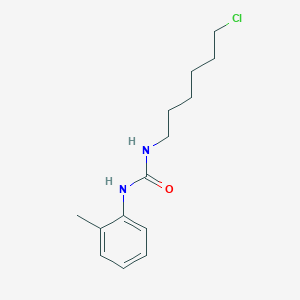

1-(6-Chlorohexyl)-3-(o-tolyl)urea

Description

1-(6-Chlorohexyl)-3-(o-tolyl)urea is a urea derivative featuring an aromatic o-tolyl group (2-methylphenyl) and a 6-chlorohexyl chain. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition, receptor binding, and pharmaceutical applications. The o-tolyl group may confer steric and electronic effects distinct from other aryl substituents.

Properties

IUPAC Name |

1-(6-chlorohexyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c1-12-8-4-5-9-13(12)17-14(18)16-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYCNWDPNSFEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chlorohexyl)-3-(o-tolyl)urea typically involves the reaction of 6-chlorohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-chlorohexylamine+2-methylphenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chlorohexyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group in the 6-chlorohexyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Scientific Research Applications

1-(6-Chlorohexyl)-3-(o-tolyl)urea has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

Mechanism of Action

The mechanism of action of 1-(6-Chlorohexyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Aminoethyl)-3-(o-tolyl)urea (32b)

- Structure: Features a 2-aminoethyl group instead of 6-chlorohexyl.

- Synthesis : Prepared via reaction of 1,2-ethylenediamine with o-tolyl isocyanate.

- Properties: Melting point: 179–181°C. IR: N–H (3314 cm⁻¹), C=O (1635 cm⁻¹). Biological activity: Acts as a β1-selective β-adrenoceptor partial agonist, highlighting the role of the amino group in receptor interaction.

- This difference likely affects solubility, membrane permeability, and target selectivity.

1-(2-Azidoethyl)-3-(o-tolyl)urea (A.6)

- Structure : Substituted with a 2-azidoethyl group.

- Synthesis : 20% yield via azide-alkyne cycloaddition precursor chemistry.

- Properties: Melting point: 115–116°C. IR: N–H (3314 cm⁻¹), N₃ (2103 cm⁻¹).

- Comparison : The azide’s reactivity offers modular functionalization, whereas the chlorohexyl chain may improve lipophilicity and passive diffusion.

1-(2-Furoyl)-3-(o-tolyl)thiourea

- Structure : Thiourea analog with a 2-furoyl substituent.

- Characterization: Single-crystal X-ray structure confirms planar thiourea core and non-covalent interactions influenced by sulfur.

- Comparison: The thiourea’s sulfur atom increases electron density and alters hydrogen-bonding strength compared to urea.

1-(2-(3-(4-(2-Ethoxyethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea (29c)

- Structure : Complex substituents with ethoxyethoxy and hydroxyphenyl groups.

- Activity : Demonstrates β1-selectivity due to extended hydrophobic and hydrophilic moieties.

- Comparison : The ethoxyethoxy chain enhances solubility and target affinity, suggesting that the chlorohexyl group’s length and halogenation might prioritize biodistribution over receptor specificity.

Data Table: Key Properties of Compared Compounds

*Note: Data for this compound inferred from structural analogs.

Notes

Limitations : Direct data on this compound are unavailable; comparisons rely on structural analogs.

Synthesis Gaps : and describe urea syntheses but lack protocols for chlorohexyl variants.

Research Directions : Prioritize assays to evaluate the chlorohexyl chain’s impact on cytotoxicity, solubility, and target engagement.

Biological Activity

1-(6-Chlorohexyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 253.75 g/mol

- CAS Number : 292159-73-0

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes involved in cellular processes.

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity against several fungal pathogens.

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Candida albicans | 20 | 50 |

| Aspergillus niger | 17 | 50 |

The antifungal activity is believed to stem from the compound's ability to interfere with fungal cell wall synthesis or function.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.

| Cell Line | IC (μM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

The proposed mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability in microbial and cancer cells.

- Membrane Disruption : It can disrupt microbial membranes, causing leakage of cellular contents and eventual cell death.

- Signal Transduction Pathways : The compound may interfere with signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study conducted on agricultural products demonstrated that applying a formulation containing this compound significantly reduced bacterial contamination on crops, suggesting its potential as a biopesticide.

- Cancer Cell Line Research : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound, observing dose-dependent responses in cell viability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.